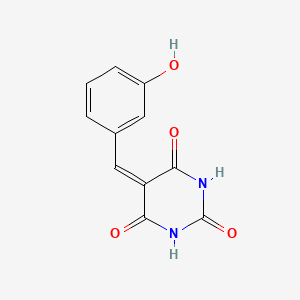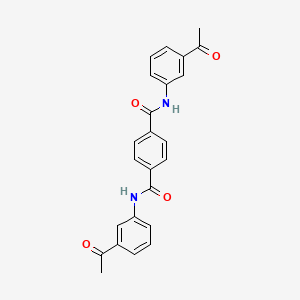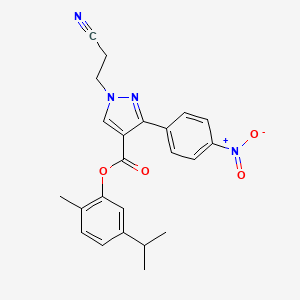
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTH belongs to the class of pyrazole compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CPTH involves its inhibition of HDACs, which leads to an increase in histone acetylation. This, in turn, leads to changes in gene expression that can result in cell cycle arrest and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its biological effects.
Biochemical and Physiological Effects
CPTH has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of HDACs, CPTH has been found to inhibit the activity of several other enzymes, including DNA methyltransferases and protein kinases. CPTH has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPTH in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the role of HDACs in various biological processes and diseases. However, one limitation of using CPTH is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPTH. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential role in epigenetic regulation and the treatment of epigenetic disorders. Further research is also needed to fully understand the mechanism of action of CPTH and its potential side effects.
Méthodes De Synthèse
CPTH can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure CPTH.
Applications De Recherche Scientifique
CPTH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in epigenetic regulation. CPTH has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJAFRPNCQMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)


![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)

